2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-chlorophenyl)acetamide 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-chlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1223919-67-2
VCID: VC6325119
InChI: InChI=1S/C25H23ClN6O2S/c1-2-3-14-34-18-10-8-17(9-11-18)21-15-22-24-28-29-25(31(24)12-13-32(22)30-21)35-16-23(33)27-20-7-5-4-6-19(20)26/h4-13,15H,2-3,14,16H2,1H3,(H,27,33)
SMILES: CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC=C5Cl)C3=C2
Molecular Formula: C25H23ClN6O2S
Molecular Weight: 507.01

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-chlorophenyl)acetamide

CAS No.: 1223919-67-2

Cat. No.: VC6325119

Molecular Formula: C25H23ClN6O2S

Molecular Weight: 507.01

* For research use only. Not for human or veterinary use.

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-chlorophenyl)acetamide - 1223919-67-2

Specification

CAS No. 1223919-67-2
Molecular Formula C25H23ClN6O2S
Molecular Weight 507.01
IUPAC Name 2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2-chlorophenyl)acetamide
Standard InChI InChI=1S/C25H23ClN6O2S/c1-2-3-14-34-18-10-8-17(9-11-18)21-15-22-24-28-29-25(31(24)12-13-32(22)30-21)35-16-23(33)27-20-7-5-4-6-19(20)26/h4-13,15H,2-3,14,16H2,1H3,(H,27,33)
Standard InChI Key APQRQTVRVPKNJC-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC=C5Cl)C3=C2

Introduction

The compound 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a] triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-chlorophenyl)acetamide is a complex organic molecule featuring a pyrazolo[1,5-a] triazolo[3,4-c]pyrazine core, which is linked to a butoxyphenyl group and a 2-chlorophenyl acetamide moiety. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities and potential applications in pharmaceuticals.

Synthesis and Preparation

The synthesis of such complex heterocyclic compounds typically involves multi-step reactions. Common methods include the use of pyrazole and triazole precursors, which are then fused to form the pyrazolo[1,5-a] triazolo[3,4-c]pyrazine core. The introduction of the butoxyphenyl group and the 2-chlorophenyl acetamide moiety would require additional steps, possibly involving nucleophilic substitution or coupling reactions.

Biological Activity and Potential Applications

While specific biological activity data for 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a] triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-chlorophenyl)acetamide are not available, compounds with similar structures have shown potential in various therapeutic areas. For instance, pyrazolo[1,5-a] triazines have been explored for their biological activities as isosteres of purines . The presence of a 2-chlorophenyl group could influence the compound's pharmacokinetic properties and biological interactions.

Data Table: Comparison with Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Synonyms
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a]124triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanoneC23H26N6O2S450.6AKOS004978866, VU0619018-1, F3398-1574
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a]124triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-fluorophenyl)-N-methylacetamideC26H25FN6O2S504.6CHEMBL4573198, AKOS004978739, F3398-1570
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a]124triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-chlorophenyl)acetamideNot specifiedNot specifiedNot specified

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator